molecular formula C22H16N2O2 B14746706 4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione CAS No. 2652-78-0

4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione

Cat. No.: B14746706
CAS No.: 2652-78-0
M. Wt: 340.4 g/mol
InChI Key: IPGOIMUBZKYHNY-UHFFFAOYSA-N
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Description

4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione is a heterocyclic compound known for its unique chemical structure and properties.

Preparation Methods

The synthesis of 4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione typically involves the condensation of benzaldehyde with 1,2-diphenylpyrazolidine-3,5-dione. This reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol. The reaction conditions include refluxing the mixture for several hours to ensure complete condensation .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Hydrogenation: Catalytic hydrogenation in the presence of Raney nickel converts the compound into its reduced form.

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding diketones or other oxidized derivatives.

Common reagents used in these reactions include hydrogen gas, Raney nickel, oxidizing agents like potassium permanganate, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione involves its interaction with molecular targets through its diketo and enolate forms. In acidic and neutral media, the compound exists in the diketo form, while in alkaline media, it forms enolate carbinols . These forms can interact with various enzymes and receptors, leading to biological effects such as antimicrobial activity.

Comparison with Similar Compounds

4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione can be compared with other pyrazolidine derivatives such as:

The uniqueness of this compound lies in its specific electronic properties and stability, which make it a valuable compound for various research and industrial applications.

Properties

CAS No.

2652-78-0

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

4-benzylidene-1,2-diphenylpyrazolidine-3,5-dione

InChI

InChI=1S/C22H16N2O2/c25-21-20(16-17-10-4-1-5-11-17)22(26)24(19-14-8-3-9-15-19)23(21)18-12-6-2-7-13-18/h1-16H

InChI Key

IPGOIMUBZKYHNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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